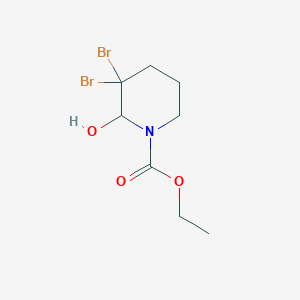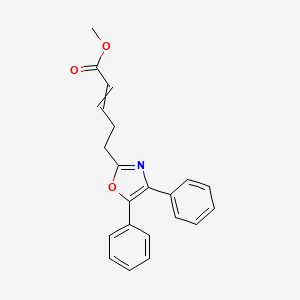
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a diphenyl-substituted oxazole ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,5-diphenyl-2-oxazolecarboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s diphenyl groups may enhance its binding affinity to certain proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,5-diphenyloxazole: A similar compound with a methyl group instead of the pent-2-enoate moiety.
4,5-Diphenyl-1,3-oxazole: Lacks the methyl ester group but shares the diphenyl-substituted oxazole ring.
Honokiol derivatives: Compounds with similar oxazole structures used in antiviral research.
Uniqueness
Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl ester group and a diphenyl-substituted oxazole ring makes it a versatile compound in various research applications.
Propiedades
Número CAS |
93953-43-6 |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate |
InChI |
InChI=1S/C21H19NO3/c1-24-19(23)15-9-8-14-18-22-20(16-10-4-2-5-11-16)21(25-18)17-12-6-3-7-13-17/h2-7,9-13,15H,8,14H2,1H3 |
Clave InChI |
NTSUIPAPBSRPJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


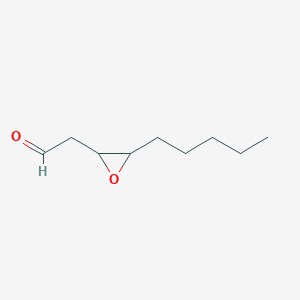

![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

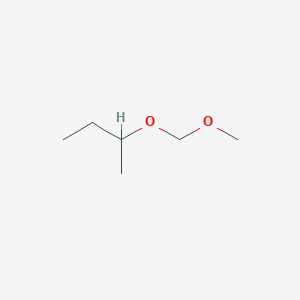
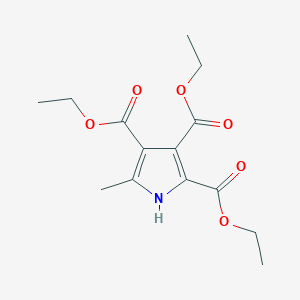
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
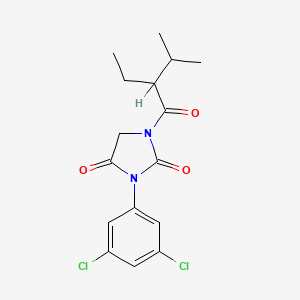
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)


![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
